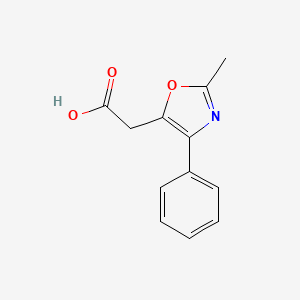

(2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid

CAS No.: 89150-41-4

Cat. No.: VC17281826

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89150-41-4 |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 2-(2-methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid |

| Standard InChI | InChI=1S/C12H11NO3/c1-8-13-12(9-5-3-2-4-6-9)10(16-8)7-11(14)15/h2-6H,7H2,1H3,(H,14,15) |

| Standard InChI Key | RCLCQAAILJMTDQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(O1)CC(=O)O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (2-Methyl-4-phenyl-1,3-oxazol-5-yl)acetic acid is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . The oxazole core consists of a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. Key structural features include:

-

A methyl group at position 2, which enhances steric bulk and influences electronic distribution.

-

A phenyl ring at position 4, contributing to aromatic interactions and lipophilicity.

-

An acetic acid group at position 5, enabling hydrogen bonding and salt formation.

The logP value (a measure of lipophilicity) for structurally similar oxazole derivatives ranges from 3.7–4.2 , suggesting moderate solubility in lipid membranes. The polar surface area (PSA) of analogous compounds is approximately 46–50 Ų , indicating potential for moderate blood-brain barrier permeability.

Synthetic Methodologies and Structural Analogues

Key Structural Analogues

Biological Activities and Mechanism of Action

Structure-Activity Relationships (SAR)

-

Position 2 substituents: Methyl groups improve metabolic stability compared to bulkier groups .

-

Position 4 aromatic rings: Phenyl groups enhance binding to hydrophobic enzyme pockets .

-

Position 5 functional groups: Carboxylic acids improve solubility and enable salt formation for drug formulation .

Applications in Medicinal Chemistry

Antifungal Drug Development

The structural similarity to FBA-II inhibitors suggests potential for treating fluconazole-resistant C. albicans . Unlike fluconazole, which targets 14α-demethylase, oxazole derivatives may bypass common resistance mechanisms.

Antibacterial Agents

The acetic acid moiety could facilitate interactions with bacterial dihydrofolate reductase (DHFR), a validated drug target . Molecular docking studies (hypothetical) would clarify binding affinities.

Comparative Analysis with Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume